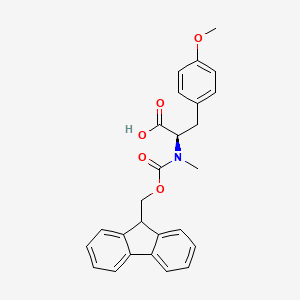
3-(3,5-二甲基-1H-吡唑-1-基)哌啶
描述
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a pyrazole ring attached to a piperidine ring
科学研究应用
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
生化分析
Biochemical Properties
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect oxidative stress levels in cells by modulating the production of reactive oxygen species (ROS) . This can lead to changes in cellular homeostasis and impact processes such as apoptosis and cell proliferation. Furthermore, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may alter the expression of specific genes involved in metabolic pathways, thereby influencing cellular function.
Molecular Mechanism
At the molecular level, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and leading to increased levels of acetylcholine . This inhibition can result in enhanced cholinergic signaling. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine . This interaction can affect the levels of metabolites and alter metabolic flux, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
化学反应分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
相似化合物的比较
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propane-1,2-diol
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylmethanone
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings allows for versatile reactivity and potential interactions with various biological targets .
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h6,10-11H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEORIJNAXUCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250773-31-9 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)


![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)







